Isoindolin-2-yl(pyridin-2-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl(pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(13-7-3-4-8-15-13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTUPNGGOPKVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Isoindolin 2 Yl Pyridin 2 Yl Methanone and Its Analogs
Direct Synthesis Approaches
Direct synthesis methods provide a foundational route to the core structures of Isoindolin-2-yl(pyridin-2-yl)methanone and its analogs. These approaches often involve the construction of the isoindoline (B1297411) or methanone (B1245722) components in a straightforward manner.
Condensation Reactions for Isoindoline-1,3-diones and Related Scaffolds
A common and effective method for the synthesis of the isoindoline-1,3-dione scaffold, a key precursor, involves the condensation reaction between phthalic anhydrides and various primary amines. For instance, a green and efficient synthesis of isoindoline-1,3-diones has been developed through a solventless reaction between phenylethylamine and phthalic anhydride (B1165640) with simple heating. researchgate.net This method provides a direct route to N-substituted phthalimides, which are precursors to the target molecule.
Another approach involves the use of a silica-supported niobium catalyst (SiO2-tpy-Nb) for the synthesis of isoindoline-1,3-diones from o-phthalic acids or anhydrides and amines in a mixture of isopropanol (B130326) and water at reflux, achieving moderate to excellent yields (41-93%). researchgate.net The reaction of N-arylbenzenecarboximidamides with phthalic anhydride in refluxing benzene (B151609) also yields new derivatives of isoindoline-1,3-dione. researchgate.net
| Reactants | Catalyst/Conditions | Product | Yield |
| Phenylethylamine, Phthalic anhydride | Solventless, heating | N-phenylethyl-isoindoline-1,3-dione | Not specified |
| o-Phthalic acids/anhydrides, Amines | SiO2-tpy-Nb, IPA:H2O, reflux | N-substituted isoindoline-1,3-diones | 41-93% |
| N-arylbenzenecarboximidamides, Phthalic anhydride | Benzene, reflux | N-substituted isoindoline-1,3-diones | Not specified |
Copper-Catalyzed C(sp3)-H Oxidation Strategies for Pyridin-2-yl-methanones
The pyridin-2-yl-methanone moiety is a crucial component of the target compound. An efficient method for its synthesis is through the direct copper-catalyzed C(sp3)-H oxidation of pyridin-2-yl-methanes. mdpi.comnih.gov This approach utilizes water as the oxygen source under mild conditions, making it an environmentally friendly process. mdpi.comnih.gov The reaction is applicable to a range of pyridin-2-yl-methanes bearing various aromatic rings, including substituted benzene, thiophene, thiazole, pyridine (B92270), and triazine, providing the corresponding products in moderate to good yields. mdpi.comnih.gov
This copper-catalyzed reaction offers a significant advancement as it avoids the use of harsh oxidants and proceeds with high efficiency. nih.gov Mechanistic studies have indicated that the oxygen atom in the final ketone product originates from water. mdpi.comnih.gov
| Substrate | Catalyst/Conditions | Product | Yield |
| Pyridin-2-yl-methanes | Copper catalyst, water | Pyridin-2-yl-methanones | Moderate to good |
| Phenyl(pyridin-2-yl)methane | Palladium catalyst, water | Phenyl(pyridin-2-yl)methanone | 44% |
Multicomponent Reaction (MCR) Based Syntheses
Multicomponent reactions (MCRs) offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step, enhancing atom and step economy.
Ugi-4CR and Post-Transformations for Isoindolin-2-yl-acetamide Derivatives
The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that can be employed to generate precursors for isoindolin-2-yl-acetamide derivatives. researchgate.netnih.gov The initial Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like adduct. researchgate.netacs.org These linear adducts can then undergo post-cyclization reactions to form the desired heterocyclic scaffolds. nih.govacs.org
A divergent synthesis strategy allows for the creation of both isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common Ugi-4CR intermediate. nih.govresearchgate.net This is achieved through an ammonia-Ugi-4CR followed by a copper(I)-catalyzed annulation sequence with either substituted ethanones or terminal alkynes, yielding the respective products in moderate to good yields. nih.govresearchgate.net This approach highlights the flexibility of post-MCR transformations in generating diverse molecular architectures. nih.gov
| Ugi Adduct | Reaction Partner | Catalyst/Conditions | Product | Yield |
| 2-halobenzamide derivative | Substituted ethanones | CuBr, Cs2CO3 | Isoquinolin-2(1H)-yl-acetamides | Up to 90% |
| 2-halobenzamide derivative | Terminal alkynes | CuBr, Cs2CO3 | Isoindolin-2-yl-acetamides | Up to 93% |
One-Pot Ugi-Azide Processes for Isoindoline-1-one Derivatives
The Ugi-azide reaction, a variation of the classical Ugi reaction where the carboxylic acid is replaced by an azide (B81097) source like trimethylsilyl (B98337) azide (TMSN3), is instrumental in synthesizing tetrazole-containing compounds. nih.govbeilstein-archives.org This reaction can be integrated into one-pot sequences to generate complex heterocyclic systems, including isoindoline-1-one derivatives. acs.org
For example, a one-pot process involving an Ugi-azide reaction followed by N-acylation, an exo-Diels–Alder reaction, and dehydration has been developed for the synthesis of 2-tetrazolylmethyl-isoindolin-1-ones. acs.org This sequence starts with furan-2-ylmethanamine, an aldehyde, an isocyanide, and azidotrimethylsilane, followed by the addition of maleic anhydride, to yield the final bis-heterocyclic products in yields ranging from 10-76%. acs.org
Another one-pot strategy combines the Ugi-azide reaction with an intramolecular Heck reaction to synthesize tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. nih.govbeilstein-archives.org This method demonstrates the power of combining MCRs with transition metal-catalyzed cyclizations to achieve molecular complexity efficiently. nih.govbeilstein-archives.org
| MCR | Post-MCR Transformation(s) | Key Reactants | Product | Overall Yield |
| Ugi-azide | N-acylation/exo-Diels–Alder/dehydration | Furan-2-ylmethanamine, aldehyde, isocyanide, TMSN3, maleic anhydride | 2-Tetrazolylmethyl-isoindolin-1-ones | 10–76% |
| Ugi-azide | Intramolecular Heck reaction | 2-Bromobenzaldehyde, allylamine (B125299) hydrochloride, TMSN3, isocyanide | Tetrazolyl-1,2,3,4-tetrahydroisoquinolines | Not specified |
Derivatization and Functionalization Strategies
Following the synthesis of the core scaffold, derivatization and functionalization are crucial steps for creating analogs with diverse properties. These modifications can be performed on various parts of the molecule.
Late-stage functionalization of Ugi products through cross-coupling reactions is a viable strategy. For instance, isoquinolin-2(1H)-yl-acetamide and isoindolin-2-yl-acetamide scaffolds containing a halogen atom can undergo Suzuki coupling with various boronic acids to introduce new aryl or heteroaryl groups. researchgate.net
Furthermore, the functional groups on the isoindoline or pyridine rings can be modified. For example, methylation of a hydroxyl group on a related indolizine (B1195054) scaffold has been achieved via metalation with potassium tert-butoxide followed by reaction with methyl iodide. nih.govnih.gov While this example is on a different heterocyclic system, similar principles of O-alkylation could be applied to hydroxylated analogs of this compound.
The development of catalyst-free methods for creating derivatives is also of interest. For example, N-pyridin-2-yl carbamates can be synthesized from the corresponding ureas and alcohols without a catalyst, proceeding through an isocyanate intermediate. rsc.org This highlights the potential for functionalizing the nitrogen atom of the pyridine ring or related amino-derivatives.
Oxidation and Reduction of Functional Groups within the Core Structure
The chemical manipulation of the isoindolinone core through oxidation and reduction reactions offers a pathway to a variety of analogs. While direct oxidation or reduction of this compound is not extensively documented, studies on related N-substituted isoindolinones provide insight into potential transformations.
Oxidation: The benzylic position of the isoindolinone ring is susceptible to oxidation. For instance, N-substituted isoindolinones can be oxidized to the corresponding N-phthaloyl derivatives. nih.gov This conversion is significant as the phthaloyl group can serve as a protecting group that is readily removable. A selective benzylic oxidation can be achieved using various oxidizing agents, effectively transforming the isoindolinone moiety. nih.gov Furthermore, a catalytic iron system utilizing iron trifluoroacetate (B77799) and tert-butyl hydroperoxide has been shown to oxidize both 3-hydroxyisoindolinones and isoindolinones to the corresponding phthalimides. imperial.ac.uk Copper(II)-catalyzed oxidation of N-substituted isoindolinones also yields the corresponding phthalimides. nih.gov
Reduction: The carbonyl group of the isoindolinone lactam can be reduced. Electrochemical methods using a simple undivided cell with carbon electrodes allow for the controlled reduction of cyclic imides to either hydroxylactams or lactams by adjusting the electric current and reaction time. nih.gov For N-acyl derivatives, such as N-acyl-2,3-dihydro-4-pyridones, reduction of the enone system to the corresponding saturated piperidone can be achieved using zinc in acetic acid, a method that is milder and more cost-effective than catalytic hydrogenation or the use of expensive selectride reagents. nih.gov This suggests that the lactam carbonyl of this compound could potentially be reduced under similar conditions.
Electrophilic Substitution on Aromatic Moieties
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying the aromatic rings of the isoindolinone and pyridine moieties. The reactivity and regioselectivity of these substitutions are governed by the electronic nature of the substituents present on the rings.
The benzene ring of the isoindolinone core is generally more electron-rich than the pyridine ring and would be expected to be more reactive towards electrophiles. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be envisioned on this ring. masterorganicchemistry.comyoutube.com
Conversely, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making electrophilic substitution significantly slower than on benzene. wikipedia.org Direct substitution on pyridine is often challenging and may require harsh conditions. wikipedia.org To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to the corresponding N-oxide. The N-oxide is more activated towards electrophilic attack, and the oxide can be subsequently removed after the substitution reaction. wikipedia.org For instance, nitration of pyridine is typically performed on the N-oxide derivative.
Alkylation and Arylation Reactions for Structural Modification
Alkylation and arylation reactions provide a means to introduce further diversity into the this compound structure. These modifications can occur at various positions, including the nitrogen atom of the isoindolinone (if not already acylated), the C3 position of the isoindolinone, or on the aromatic rings.
For N-acylisoindolinones, alkylation can be achieved at the α-position to the carbonyl group. For example, radical bromination of an N-acylisoindolin-1-one can generate an α-bromoimide, which can then be alkylated with silyl (B83357) enol ethers under Lewis acid catalysis. semanticscholar.org This methodology proceeds through an N,N-diacyliminium ion intermediate. semanticscholar.org
Arylation at the C3 position of the isoindolinone ring can be accomplished through a tandem C(sp³)–H arylation/oxidation process. ias.ac.in This involves the deprotonation of the isoindolinone followed by a palladium-catalyzed coupling with an aryl bromide. The resulting arylated intermediate can be further functionalized by trapping with an electrophile like an alkyl or allyl halide. ias.ac.in
Catalytic Systems in Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of isoindolinone derivatives. Transition metals, particularly copper and palladium, are extensively used in constructing the core scaffold and in subsequent modifications.
Copper-Catalyzed Annulation and C-C Coupling Reactions
Copper catalysts are widely employed in the synthesis of isoindolinones through various coupling and annulation strategies. A notable approach involves the copper(I)-catalyzed annulation of intermediates derived from Ugi four-component reactions (Ugi-4CR). nih.govacs.org For instance, an ammonia-Ugi-4CR product can undergo a subsequent copper(I)-catalyzed C-C coupling and annulation with a terminal alkyne to yield a 3-(pyridin-2-ylmethylene)isoindolin-2-yl)acetamide derivative. nih.govacs.org This methodology offers a pathway to analogs of the target compound.
Copper-catalyzed deformylative C-N coupling of formamides with 3-hydroxyisoindolinones, in the presence of phenylboronic acid, provides C(3)-amino substituted isoindolinones. ias.ac.in Furthermore, copper-catalyzed intramolecular C-H functionalization of 2-alkyl-N-substituted benzamides is an efficient route to various isoindolinones. nih.gov
The synthesis of pyridin-2-yl-methanones, the pyridinoyl moiety of the target compound, can be achieved through the copper-catalyzed direct oxidation of C(sp³)-H bonds of pyridin-2-yl-methanes using water as the oxygen source. nih.gov
| Catalyst | Reactants | Product | Reaction Type |
| Cu(I)Br | Ugi-4CR intermediate, terminal alkyne | Isoindolin-2-yl-acetamide derivative | Annulation/C-C Coupling |
| CuI | 3-Hydroxyisoindolinone, formamide, phenylboronic acid | C(3)-aminoisoindolinone | Deformylative C-N Coupling |
| Cu(OTf)₂ | 2-Alkyl-N-substituted benzamide (B126) | Isoindolinone | Intramolecular C-H Functionalization |
| Copper Catalyst | Pyridin-2-yl-methane, Water | Pyridin-2-yl-methanone | C(sp³)-H Oxidation |
Role of Transition Metal Catalysts in Isoindolinone Scaffold Construction
Besides copper, other transition metals like palladium, rhodium, and nickel are instrumental in the synthesis of the isoindolinone scaffold. nih.govresearchgate.net These catalysts enable a variety of transformations, including C-H activation, cross-coupling, and carbonylation reactions. nih.gov
Palladium-catalyzed reactions are particularly prevalent. For example, the intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom, catalyzed by palladium, yields 3-acyl isoindolin-1-ones. nih.gov
Rhodium catalysts have been used for the C-H functionalization of N-substituted benzamides, leading to the formation of the isoindolinone ring. researchgate.net Nickel-mediated intramolecular arylation of sp³ C-H bonds adjacent to the amide nitrogen in benzamide substrates also provides a route to isoindolinones at room temperature. nih.gov
The general synthetic strategies for isoindolinones can be broadly categorized into two approaches: the direct functionalization of pre-existing phthalimides or phthalimidines, and the construction of the lactam and/or aromatic rings through various catalytic methods. nih.gov
| Catalyst | Reactants | Product | Reaction Type |
| Palladium | 2-Iodobenzamide with N-(2-oxoethyl) group | 3-Acyl isoindolin-1-one | Intramolecular Cyclization |
| Rhodium | N-Substituted benzamide | Isoindolinone | C-H Functionalization |
| Nickel | N-Alkyl benzamide with aryl halide moiety | Isoindolinone | Intramolecular C-H Arylation |
Green Chemistry Principles in Synthetic Route Design and Optimization
The application of green chemistry principles is crucial for developing sustainable synthetic methodologies. In the context of isoindolinone synthesis, this involves the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions.
A green and facile approach for the synthesis of isoindolinone skeletons involves a tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters in the presence of a fluorous phosphine (B1218219) organocatalyst in green solvents. researchgate.net This method allows for the recycling of both the catalyst and the solvent. researchgate.net
Multi-component reactions (MCRs), such as the Ugi reaction, are inherently atom-economical and are increasingly used in green synthetic strategies for complex molecules, including isoindolinone derivatives. nih.govacs.org The use of water as a solvent is another key aspect of green chemistry. The development of reactions that proceed efficiently in aqueous media is a significant goal.
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Reaction Pathways
The formation and transformation of molecules containing the isoindoline (B1297411) or pyridin-2-yl-methanone core are often complex, involving multi-step sequences and catalytically active species. Mechanistic studies aim to map out these intricate pathways.
A versatile method for synthesizing isoindolin-2-yl-acetamide derivatives, which share the core isoindoline structure, involves a sequence initiated by the Ugi four-component reaction (Ugi-4CR). uj.edu.plnih.govresearchgate.net This is followed by a copper(I)-catalyzed C-C coupling and annulation reaction. uj.edu.plnih.gov The process begins with the standard Ugi-4CR, which brings together an aldehyde, an amine (in this case, ammonia), a carboxylic acid (a 2-halobenzoic acid derivative), and an isocyanide to form a linear α-acylamino amide intermediate. nih.gov
The key post-Ugi transformation is the intramolecular cyclization to form the isoindoline ring. A proposed mechanism for this copper-catalyzed annulation with terminal alkynes involves several steps:
Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the C-X (where X is I or Br) bond of the Ugi adduct.
Complexation: The terminal alkyne coordinates to the copper center.
Carbocupration: The alkyne inserts into the copper-aryl bond.
Reductive Elimination: This final step forms the new C-C bond, closing the five-membered ring to yield the isoindolin-2-yl-acetamide scaffold and regenerating the Cu(I) catalyst. nih.gov
This divergent synthesis strategy allows for the creation of a diverse library of compounds by varying each of the four components in the initial Ugi reaction as well as the terminal alkyne used in the cyclization step. uj.edu.plresearchgate.net
The pyridin-2-yl-methanone motif can be synthesized through the direct oxidation of C(sp³)-H bonds in pyridin-2-yl-methanes. An efficient method utilizes a copper catalyst with water serving as the oxygen atom donor, representing a green chemistry approach. nih.gov This transformation avoids the need for harsh oxidants or molecular oxygen. nih.gov
Mechanistic investigations suggest that the oxygen atom incorporated into the final ketone product originates from water. nih.gov While the detailed step-by-step mechanism is still under investigation, related palladium-catalyzed C-H activation studies provide valuable insights. Such reactions often proceed through a turnover-limiting oxidation of the metal catalyst, potentially involving a bimetallic high oxidation state intermediate. nih.gov In copper-catalyzed systems, a plausible pathway could involve the formation of a copper-substrate complex that facilitates the deprotonation and subsequent oxidation at the benzylic C-H bond, with water participating directly in the oxygen transfer step.
A Hammett study on a related Pd-catalyzed C-H arylation showed a strong acceleration by electron-withdrawing groups on the oxidant, indicating that the oxidative step is crucial in the catalytic cycle. nih.gov This principle highlights the importance of the electronic properties of the reagents in controlling the efficiency of C-H activation processes.
The formation of metal-ligand complexes is a cornerstone of many catalytic reactions involving these scaffolds. In copper-catalyzed annulation and oxidation reactions, the initial step is invariably the formation of a complex between the copper catalyst and the organic substrate. nih.govnih.gov
Theoretical studies using Density Functional Theory (DFT) on related biomimetic metal-dioxygen complexes offer a window into the intricacies of these interactions. researchgate.net These studies reveal that reactions can proceed through distinct inner-sphere or outer-sphere mechanisms. An inner-sphere mechanism involves the direct coordination of the substrate to the metal center before the key bond-forming or bond-breaking event occurs. researchgate.net For instance, the cleavage of C-C or O-O bonds can be facilitated by the activation of a ligand radical in a process resembling a second-order nucleophilic substitution (S N 2). researchgate.net
Role of Intermediates and Transition States in Reaction Progression
The progression of a chemical reaction is defined by the sequence of intermediates and the transition states that connect them. In the Ugi-based synthesis of isoindoline systems, the linear bis-amide adduct formed from the initial four-component reaction is a stable, isolable intermediate. nih.govresearchgate.net The subsequent copper-catalyzed cyclization proceeds through a series of transient organocopper intermediates.
In other transformations, such as the catalyst-free synthesis of N-pyridin-2-yl carbamates from ureas and alcohols, the reaction is proposed to proceed through the intermediate formation of a highly reactive hetaryl isocyanate. rsc.org The identification of such intermediates is key to understanding the reaction mechanism.
The geometry and energy of the transition state determine the rate of a given reaction step. For example, in the intramolecular 1,3-proton shift tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone, a high activation barrier is calculated, suggesting the process is slow without assistance. In contrast, an intermolecular pathway involving a dimer has a significantly lower activation barrier. researchgate.net This illustrates how the specific molecular arrangement at the transition state governs the reaction pathway.
Kinetic and Thermodynamic Considerations in Reaction Control and Selectivity
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. A kinetically controlled reaction yields the product that is formed fastest (i.e., via the lowest activation energy barrier), whereas a thermodynamically controlled reaction yields the most stable product.
This principle is well-illustrated in the synthesis of substituted furans and pyrazoles from a common ketoacetylene intermediate. By carefully selecting reaction conditions, one can favor either product. The formation of the 3,5-disubstituted pyrazole (B372694) is favored under conditions of kinetic control (e.g., lower catalyst loading, shorter reaction time), while the 2,5-disubstituted furan (B31954) is the thermodynamically controlled product, favored by longer reaction times and different solvent systems. mdpi.com
Table 1: Illustrative Example of Kinetic vs. Thermodynamic Control
| Control Type | Favored Product | Typical Conditions | Rationale |
| Kinetic | Pyrazole | Lower catalyst loading, shorter time | The reaction pathway to the pyrazole has a lower activation energy, making it the faster-forming product. mdpi.com |
| Thermodynamic | Furan | Higher catalyst loading, longer time | The furan is the more stable product; longer reaction times allow the initial kinetic product to revert and form the thermodynamic product. mdpi.com |
Activation parameters, such as enthalpy (ΔH ‡ ) and entropy (ΔS ‡ ) of activation, derived from temperature-dependent kinetic studies, provide deep mechanistic insights. For instance, studies on the reactions of platinum(II) complexes containing pyridine (B92270) ligands show that the mechanism is associative, as suggested by the activation parameters. nih.gov The electronic properties of the ligands significantly influence reaction rates; the introduction of π-accepting pyridine rings into the complex increases the rate of substitution. nih.gov This demonstrates how tuning the electronic structure of reactants can be used to control reaction kinetics.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of Isoindolin-2-yl(pyridin-2-yl)methanone in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.
One-dimensional NMR spectra provide fundamental information about the chemical environment and number of unique protons (¹H) and carbons (¹³C) in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the different types of hydrogen atoms present. For this compound, the spectrum is characterized by distinct regions. The aromatic protons on the isoindoline (B1297411) and pyridine (B92270) rings typically appear in the downfield region (δ 7.0-8.7 ppm) due to the deshielding effects of the aromatic currents. The four protons of the isoindoline benzo group often present as a complex multiplet, while the four protons of the pyridine ring show characteristic coupling patterns (doublets, triplets, or doublet of doublets) depending on their position relative to the nitrogen atom. A key diagnostic signal is the singlet corresponding to the four equivalent protons of the two methylene (B1212753) (CH₂) groups of the isoindoline core, typically found in the range of δ 4.8-5.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals for the carbonyl carbon, the aromatic carbons of both ring systems, and the methylene carbons. The amide carbonyl (C=O) carbon is typically observed furthest downfield, often in the range of δ 165-170 ppm. The aromatic carbons of the isoindoline and pyridine rings resonate in the δ 120-150 ppm region. The signal for the methylene carbons (CH₂) of the isoindoline moiety is expected to appear in the upfield region, typically around δ 50-55 ppm.
Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | 165 - 170 |
| Pyridine-C (C2') | - | 150 - 155 |
| Pyridine-H (H6') | 8.5 - 8.7 (d) | 148 - 150 |
| Pyridine-H (H4') | 7.8 - 8.0 (td) | 136 - 138 |
| Isoindoline-C (C4, C7) | 7.3 - 7.5 (m) | 132 - 134 |
| Pyridine-H (H5') | 7.4 - 7.6 (ddd) | 125 - 127 |
| Isoindoline-C (C5, C6) | 7.3 - 7.5 (m) | 122 - 124 |
| Pyridine-H (H3') | 8.0 - 8.2 (d) | 121 - 123 |
| Isoindoline-C (C3a, C7a) | - | 138 - 140 |
| Methylene (CH₂) | 4.8 - 5.0 (s) | 50 - 55 |
Note: The presented values are typical and may vary based on solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), td (triplet of doublets), ddd (doublet of doublet of doublets), and m (multiplet).
2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing through-bond and through-space correlations.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, it would confirm the presence of the methylene carbons with a negative phase.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. It would be used to trace the connectivity of protons within the pyridine ring and within the benzene (B151609) ring of the isoindoline moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of carbon resonances based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). It is invaluable for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the methylene protons of the isoindoline ring to the carbonyl carbon, and from the pyridine protons (e.g., H3') to the carbonyl carbon, confirming the keto-amide linkage between the two heterocyclic systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution, for example, by showing through-space interactions between protons on the pyridine ring and protons on the isoindoline core.
Computational chemistry provides a powerful tool for predicting NMR spectra, which can aid in the assignment of experimental data. ruc.dk Density Functional Theory (DFT) calculations are commonly employed for this purpose. researchgate.net The process involves first optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Following optimization, the nuclear shielding constants are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk These calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), calculated at the same level of theory. The resulting theoretical spectrum can be compared with the experimental spectrum to confirm signal assignments, resolve ambiguities, and provide insight into the molecule's electronic structure. youtube.com
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The most prominent and diagnostic absorption band in the IR spectrum is the strong C=O (carbonyl) stretching vibration of the amide group, which is expected in the region of 1650-1690 cm⁻¹. Other characteristic bands include the C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic CH₂ groups (around 2850-2960 cm⁻¹). C=C and C=N stretching vibrations from the aromatic pyridine and isoindoline rings typically appear in the 1400-1600 cm⁻¹ region.
Interactive Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |
| C=O Stretch (Amide) | -C(=O)N- | 1650 - 1690 | Strong |
| C=C/C=N Stretch | Aromatic Rings | 1400 - 1600 | Medium-Strong |
| C-N Stretch | Amide/Pyridine | 1200 - 1350 | Medium |
Similar to NMR calculations, theoretical vibrational spectra can be computed to support experimental findings. nih.gov After obtaining the optimized geometry of the molecule using methods like DFT, a frequency calculation is performed. mdpi.com This computation yields the harmonic vibrational frequencies and their corresponding IR intensities. arxiv.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov These theoretical calculations are essential for making precise assignments of the observed IR bands to specific vibrational modes of the molecule. Furthermore, by calculating the spectra for different possible conformers (e.g., rotational isomers around the C-C bond connecting the carbonyl group and the pyridine ring), researchers can analyze how conformational changes influence the vibrational spectrum and infer the molecule's most stable conformation.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is crucial for determining its elemental formula. For this compound (C₁₄H₁₂N₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. While HRMS data for related isoindoline structures has been reported, specific findings for the title compound are not available. researchgate.netnih.gov
Table 1: Theoretical Mass Data for this compound
| Molecular Formula | C₁₄H₁₂N₂O |
|---|---|
| Calculated Monoisotopic Mass | 224.09496 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 225.10224 |
Note: This table is based on theoretical calculations, as experimental data is not available.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture before they are introduced into the mass spectrometer for detection. For this compound, LC-MS would be the primary method to assess its purity. The liquid chromatography step would separate the target compound from any starting materials, byproducts, or impurities. The mass spectrometer would then provide the molecular weight of the eluting compound, confirming its identity. The resulting chromatogram would show a primary peak corresponding to the desired product, with the area of this peak relative to others indicating the sample's purity.
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic structure of molecules by observing the absorption of electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic transitions. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions. These transitions are associated with the conjugated π-systems of the pyridine and isoindoline aromatic rings, as well as the carbonyl group. The position (λmax) and intensity of these absorption bands would provide information about the extent of conjugation within the molecule.
Other Characterization Methods
Chromatographic techniques are fundamental for monitoring reactions and guiding purification.
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification Methodologies
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By comparing the spots of the reaction mixture with those of the starting materials, a chemist can determine the reaction's endpoint. Furthermore, TLC is instrumental in developing purification methods, such as column chromatography, by helping to select an appropriate solvent system (mobile phase) that provides the best separation of the desired compound from impurities.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound, with the chemical formula C₁₄H₁₂N₂O, this analysis would measure the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The theoretical percentages are calculated from the molecular weight of the compound and its constituent atoms.
The purpose of this analysis is to verify the empirical formula of the synthesized compound, ensuring its purity and confirming that the correct product has been obtained. The experimental values obtained from an elemental analyzer should closely match the calculated theoretical values. A significant deviation between the found and calculated percentages would indicate the presence of impurities or that a different compound was formed.
Table 1: Theoretical Elemental Composition of this compound (C₁₄H₁₂N₂O)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 14 | 168.14 | 74.98 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 5.40 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.50 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.14 |
| Total | 224.26 | 100.00 |
Note: This table represents theoretical values. Experimental data is required for actual compositional verification.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species and Redox Activity
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The parent compound, this compound, is a diamagnetic species with all electrons paired and would therefore be "EPR silent."
However, EPR spectroscopy would be an invaluable tool for studying the redox activity of this molecule. If the compound undergoes oxidation or reduction reactions to form a radical ion (a paramagnetic species with an unpaired electron), EPR could be used to detect and characterize this new species.
For instance, a one-electron reduction could form a radical anion, or a one-electron oxidation could form a radical cation. The resulting EPR spectrum would provide detailed information about the electronic structure of this radical. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants.
g-factor: This provides information about the electronic environment of the unpaired electron.
Hyperfine Coupling: This arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H). The resulting splitting pattern can reveal how the unpaired electron is distributed (delocalized) across the molecule, identifying the specific atoms on which the electron density resides.
Studying the EPR spectrum of a radical derived from this compound would allow researchers to understand how the isoindoline and pyridine rings accommodate the unpaired electron, providing insight into its electronic properties and reactivity in redox processes.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of Isoindolin-2-yl(pyridin-2-yl)methanone.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.netmdpi.com
Key molecular and electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Representative DFT-Calculated Electronic Properties
| Property | Description | Typical Value Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the electron-donating ability. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO, indicating chemical reactivity and stability. | 4.0 to 5.0 eV |
| Dipole Moment (µ) | A measure of the polarity of the molecule. | 3.0 to 4.0 Debye |
These calculations can also generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution and are crucial for identifying regions susceptible to electrophilic and nucleophilic attack. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is particularly useful for predicting the absorption spectra and understanding the electronic transitions of compounds like this compound. researchgate.netmdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. These theoretical spectra can then be compared with experimental data to validate the computational model. The analysis of the molecular orbitals involved in these electronic transitions provides insights into the nature of the excited states, such as whether they are localized on a specific part of the molecule or involve charge transfer between different fragments. researchgate.net
Table 2: Representative TD-DFT Calculated Optical Properties
| Property | Description | Typical Calculated Value |
|---|---|---|
| λmax (in nm) | Wavelength of maximum light absorption. | 250 - 350 nm |
| Oscillator Strength (f) | A dimensionless quantity that expresses the strength of an electronic transition. | 0.1 - 0.5 |
| Excitation Energy (eV) | The energy required to promote an electron to a higher energy level. | 3.5 - 5.0 eV |
| Major MO Contribution | The primary molecular orbitals involved in the electronic transition (e.g., HOMO -> LUMO). | π -> π* |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, from its preferred shapes to its interactions with biological macromolecules.
Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound. The relative orientation of the isoindoline (B1297411) and pyridine (B92270) rings can significantly influence its biological activity. Methods such as the Optimized Potentials for Liquid Simulations (OPLS) force field, for instance OPLS-2005, are employed to perform systematic searches of the conformational space to identify low-energy conformers. nih.gov The resulting conformers can then be further optimized using higher-level quantum mechanical methods to obtain more accurate geometries and relative energies. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govuj.edu.pl For this compound, docking studies are essential for hypothesizing its binding mode within the active site of a biological target. The process involves preparing the 3D structures of both the ligand and the receptor, followed by a search algorithm that explores various binding poses. Scoring functions are then used to rank these poses based on their predicted binding affinity. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can be performed on the ligand alone to explore its conformational flexibility in different solvent environments, or on a ligand-receptor complex obtained from molecular docking to assess its stability over time. mdpi.comthesciencein.org By simulating the motions of atoms over a period of time, MD can provide insights into the structural dynamics of the binding pocket and the ligand, as well as predict the binding free energy of the complex. mdpi.commdpi.com These simulations are valuable for refining docked poses and understanding the dynamic nature of ligand-receptor interactions. mdpi.com
Analysis of Electronic Structure and Reactivity
Computational studies, particularly those employing Density Functional Theory (DFT), provide a powerful framework for understanding the electronic structure and inherent reactivity of this compound. These theoretical calculations allow for the examination of molecular orbitals and charge distribution, which are fundamental to predicting the chemical behavior of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com A larger gap signifies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scispace.com
In this compound, the HOMO is expected to be localized primarily on the electron-rich isoindoline ring system, while the LUMO is anticipated to be distributed over the electron-deficient pyridine ring and the carbonyl group. This distribution implies that the isoindoline moiety is the likely site for electrophilic attack, whereas the pyridine and carbonyl portions are more susceptible to nucleophilic attack.
Table 1: Illustrative Frontier Orbital Energies for this compound The following values are representative and may vary based on the specific computational method and basis set employed.
| Parameter | Energy (eV) |
| EHOMO | -6.35 |
| ELUMO | -1.70 |
| Energy Gap (ΔE) | 4.65 |
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the sites of electrophilic and nucleophilic attack within a molecule. nih.gov The MEP map illustrates regions of varying electron density, where red indicates electron-rich areas (negative electrostatic potential) that are attractive to electrophiles, and blue signifies electron-poor regions (positive electrostatic potential) that are susceptible to nucleophilic attack.
For this compound, the MEP surface would show the most negative potential (red) concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These sites represent the primary centers for electrophilic interactions. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly those on the aromatic rings.
Chemical Hardness, Electronegativity, and Electron Affinity Considerations
Global reactivity descriptors, derived from HOMO and LUMO energies, offer quantitative insights into a molecule's stability and reactivity. researchgate.net Key descriptors include absolute electronegativity (χ), absolute hardness (η), and electron affinity (A).
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. scispace.com
Chemical Hardness (η) : Represents the resistance of a molecule to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2. scispace.comnih.gov
Electron Affinity (A) : The energy released upon adding an electron to the molecule. It is approximated as A = -ELUMO.
These parameters provide a quantitative basis for the principles of chemical reactivity. A high value for chemical hardness, for instance, corresponds to a less reactive and more stable molecule. scispace.comarxiv.org
Table 2: Calculated Global Reactivity Descriptors for this compound Values are derived from the illustrative data in Table 1.
| Global Reactivity Descriptor | Value (eV) |
| Electronegativity (χ) | 4.025 |
| Chemical Hardness (η) | 2.325 |
| Electron Affinity (A) | 1.70 |
The significant positive value of chemical hardness suggests that this compound is a kinetically stable compound with relatively low reactivity.
Crystallographic Analysis and Solid State Chemistry
Single Crystal X-ray Diffraction (SC-XRD)
Although a crystal structure for Isoindolin-2-yl(pyridin-2-yl)methanone itself is not publicly documented, the structure of several closely related isoindolin-2-yl-acetamide derivatives has been unambiguously determined by X-ray crystallography. chinesechemsoc.orgacs.orgresearchgate.net For instance, the structure of (Z)-N-(tert-butyl)-2-(3-benzylidene-1-oxoisoindolin-2-yl)acetamide was elucidated, providing key insights into the core isoindolinone framework. researchgate.net
Another well-characterized example from a related family is 2-[2-(1,3-dioxoisoindolin-2-yl)acetamido]acetic acid. This compound crystallizes in the monoclinic space group P2₁/c. The molecule is notably non-planar; the dihedral angle between the mean planes of the phthalimide (B116566) and acetamide (B32628) groups is 89.08 (7)°. nih.gov This significant twist is a common feature in such flexible molecules, driven by the optimization of both intramolecular sterics and intermolecular packing forces.
Table 1: Crystallographic Data for 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid nih.gov
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀N₂O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.8195 (5) |
| b (Å) | 10.3415 (11) |
| c (Å) | 22.629 (2) |
| β (°) | 90.17 (1) |
| Volume (ų) | 1127.9 (2) |
| Z (molecules per cell) | 4 |
The pyridine (B92270) and methanone (B1245722) moieties of this compound suggest its potential to act as a ligand in coordination chemistry, binding to metal centers. However, a review of the scientific literature did not yield any single-crystal X-ray diffraction studies of metal complexes involving this specific compound or its immediate derivatives. Therefore, an analysis of coordination geometries is not possible at this time.
The determination of the absolute configuration of chiral molecules is a critical task in pharmaceutical and materials chemistry. Single-crystal X-ray diffraction, particularly through the analysis of anomalous dispersion effects (the Bijvoet method), is a definitive technique for this purpose. However, no studies were found that applied this method to chiral derivatives of this compound. Consequently, there is no available data on the absolute stereochemistry of related chiral compounds determined via X-ray crystallography.
Supramolecular Chemistry and Intermolecular Interactions
The way individual molecules assemble into a stable, three-dimensional crystal lattice is known as supramolecular chemistry. This assembly is driven by a variety of non-covalent intermolecular interactions, which collectively determine the crystal's properties.
Hydrogen bonds are among the most influential forces in the crystal packing of nitrogen- and oxygen-containing organic molecules. In the crystal structure of 2-[2-(1,3-dioxoisoindolin-2-yl)acetamido]acetic acid, a rich network of hydrogen bonds is observed. nih.gov Strong N-H···O and O-H···O interactions link neighboring molecules into a two-dimensional, undulating sheet. nih.gov
Table 2: Hydrogen Bond Geometry (Å, °) in 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid nih.gov
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N2–H2···O1ⁱ | 0.86(2) | 2.05(2) | 2.903(1) | 171(2) |
| O5–H5···O3ⁱⁱ | 0.91(2) | 1.74(2) | 2.641(1) | 171(2) |
| C1–H1A···O4ⁱⁱⁱ | 0.99 | 2.59 | 3.483(2) | 151 |
| C9–H9A···O1ⁱᵛ | 0.99 | 2.58 | 3.483(2) | 152 |
| Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, -y+1, -z+1; (iii) -x+1, y+1/2, -z+1/2; (iv) x, -y+3/2, z+1/2 |
Aromatic stacking, or π-π interaction, is a non-covalent interaction between aromatic rings that is fundamental to the structure of DNA, proteins, and many synthetic materials. These interactions can be broadly categorized as face-to-face or T-shaped (edge-to-face) conformations. In the solid state, offset face-to-face stacking is common, where the centroids of the aromatic rings are displaced relative to one another to minimize electrostatic repulsion.
In derivatives of isoindolinone, the planar aromatic rings provide ideal platforms for such interactions. For example, in the crystal structure of tert-butyl 3-benzyl-3-[(E)-2-benzylidene-3-oxocyclopentyl]-2-oxoindoline-1-carboxylate, a weak intramolecular π-π stacking interaction with a centroid-to-centroid distance of 3.6377 (7) Å helps to stabilize the molecular conformation. nih.gov While intermolecular π-π stacking data is not explicitly detailed for the isoindolin-2-yl-acetamide derivatives, the presence of multiple aromatic rings suggests these interactions are likely contributors to their crystal packing, with typical centroid-centroid distances for pyridine ring stacking observed in other compounds falling in the range of 3.8 to 3.9 Å. nih.gov
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
No data was found regarding the Hirshfeld surface analysis of this compound, which would be necessary to quantify intermolecular contacts and create data tables of these interactions.
Crystal Packing Motifs and Polymorphism Studies
Information on the crystal packing motifs and any studies on the polymorphism of this compound are not available in the searched literature.
Comparison of Solution-State Conformations versus Solid-State Structures
No studies comparing the conformational properties of this compound in solution (e.g., via NMR spectroscopy) with its solid-state structure (determined by X-ray crystallography) were identified.
A table of mentioned compounds is provided below as requested.
Structure Activity Relationships Sar in Molecular Design
Molecular Modulations and Their Structural Impact
The specific arrangement of the isoindolin-2-yl and pyridin-2-yl moieties, linked by a carbonyl group, provides a rigid yet modifiable scaffold. Alterations to this core structure can significantly influence its physicochemical properties.
The electronic properties are governed by the aromatic nature of the fused benzene (B151609) ring and the electron-withdrawing character of the adjacent carbonyl group. The interplay between the σ-basicity and π-acidity of the ligand system is crucial in coordination chemistry. whiterose.ac.uk Steric hindrance from substituents placed on the isoindoline (B1297411) ring can be strategically used to control the coordination environment around a metal center, for instance, by preventing further coordination in a specific plane. rsc.org
The introduction of substituents on either the isoindoline or pyridine (B92270) rings can profoundly affect the molecule's three-dimensional shape and its ability to form non-covalent bonds. The relative orientation of the two ring systems is defined by the dihedral angle between them, which is sensitive to the steric and electronic nature of any added groups. In structurally related molecules, such as substituted indolizine (B1195054) systems, the pyridine rings are observed to be significantly twisted out of the plane of the core heterocyclic unit. nih.govnih.gov This twisting is a direct result of steric repulsion and electronic effects.
Substituents also dictate the types of intermolecular interactions the molecule can engage in. For example, incorporating aromatic amino acids into related isoindoline esters has been shown to enhance binding affinity to certain receptors through π–π stacking interactions. mdpi.compreprints.org The addition of hydrogen bond donors or acceptors can create specific directional interactions, further guiding molecular recognition processes. The effect of substituents on molecular properties is a critical consideration in optimizing ligands for specific targets.
| Substituent Type | Position | Predicted Impact on Conformation | Influence on Intermolecular Interactions |
|---|---|---|---|
| Bulky Alkyl Groups (e.g., tert-butyl) | Pyridine or Isoindoline Ring | Increases steric hindrance, likely leading to a larger dihedral angle between the rings. rsc.orgmdpi.com | May enhance van der Waals interactions but can block access to key binding sites. |
| Electron-donating Groups (e.g., -OCH3) | Pyridine Ring | Minimal steric impact but alters the electron density of the pyridine nitrogen. | Increases the basicity of the pyridine nitrogen, potentially strengthening metal coordination or hydrogen bonds. |
| Aromatic Groups (e.g., Phenyl) | Isoindoline Ring | Can influence planarity and stacking. | Introduces the possibility of π–π stacking interactions, which can be crucial for binding affinity. mdpi.com |
| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) | Either Ring | May favor conformations that allow for intramolecular hydrogen bonding. beilstein-journals.org | Enables specific, directional hydrogen bonding with a target molecule. |
Ligand Design Principles and Coordination Chemistry (e.g., for metal complexation)
The Isoindolin-2-yl(pyridin-2-yl)methanone structure is well-suited for applications in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl linker form a classic N,O-bidentate chelation motif. This arrangement allows the molecule to act as a ligand, binding to a central metal ion to form a stable metal complex.
Research on analogous bis(pyridylimino)isoindoline (BPI) ligands demonstrates their efficacy as anionic chelating pincer ligands. rsc.org When complexed with transition metals such as Copper(II) and Nickel(II), these types of ligands can form well-defined geometries, such as distorted trigonal bipyramidal structures. rsc.org In such complexes, the ligand's NNN atoms define the equatorial plane, with other molecules like water coordinating at the axial positions. rsc.org The design of such ligands can be refined by introducing steric groups, like methyl groups ortho to the pyridine nitrogen, to prevent undesired coordination and control the complex's final geometry. rsc.org The use of a supporting tetradentate ligand, such as tris(2-pyridylmethyl)amine (B178826) (TPA), is a common strategy to create stable model complexes for studying the coordination behavior of new ligands. escholarship.org
Scaffold Hopping and Bioisosteric Replacements in Structural Optimization Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure of a known active molecule is replaced by a chemically different but functionally similar scaffold. nih.gov This approach aims to discover new compounds that retain the desired biological activity while potentially improving properties like potency, selectivity, or pharmacokinetics. uj.edu.pl
The isoindoline scaffold is closely related to the isoquinoline (B145761) scaffold, and the two are often considered potential bioisosteres. acs.org Bioisosteres are substituents or groups that have similar physical or chemical properties, which impart similar biological properties to a chemical compound. Research has demonstrated that isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides can be synthesized from a common precursor, highlighting their structural relationship. uj.edu.plnih.gov Although distinct in their two-dimensional representation, these two scaffolds can align well in three-dimensional space, allowing them to potentially bind to the same receptor site. uj.edu.placs.org This makes the isoindoline core a valuable candidate for scaffold hopping experiments when optimizing lead compounds based on an isoquinoline framework, or vice versa. acs.org
Relationship between Ligand Scaffold Bond Orders and Oxidation States
The electronic structure of the this compound ligand is intrinsically linked to the oxidation state of any metal ion to which it is coordinated. When the ligand binds to a metal center, it donates electron density, typically from the pyridine nitrogen and carbonyl oxygen lone pairs, to form coordinate covalent bonds.
If the metal ion undergoes oxidation (i.e., its positive charge increases), it becomes a stronger Lewis acid and exerts a greater polarizing effect on the ligand. This increased metal-ligand interaction draws electron density away from the scaffold, which can lead to subtle but significant changes in the bond orders within the ligand itself. For instance, the bonds directly involved in coordination (M-N and M-O) would strengthen. Concurrently, the delocalized π-electron system of the pyridine and isoindoline rings may be perturbed, leading to slight alterations in the C-C and C-N bond orders within the rings. The steric influence of substituents can further modulate these electronic effects and stabilize the resulting complex. whiterose.ac.uk While direct experimental data on the precise changes in bond order for this specific compound are limited, the principles of coordination chemistry suggest a clear correlation between the metal's oxidation state and the electronic distribution across the ligand scaffold.
Q & A
Q. What synthetic strategies are commonly employed to prepare Isoindolin-2-yl(pyridin-2-yl)methanone?
The synthesis typically involves coupling pyridine derivatives with isoindoline precursors. For example, asymmetric reduction of phenyl(pyridin-2-yl)methanone using biocatalysts like Leuconostoc pseudomesenteroides N13 has been optimized via multi-response nonlinear programming models. Key parameters include pH (6.0), temperature (29°C), and agitation speed (153 rpm) to achieve high enantioselectivity . Classical methods often use transition-metal catalysts (e.g., Pd(OAc)₂) for carbonylative coupling reactions, as confirmed by ¹H NMR analysis of intermediates .
Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Challenges include resolving hydrogen atom positions and handling twinned or low-resolution data. For example, monoclinic crystals (space group C2/c) of related methanone derivatives require iterative refinement cycles, with isotropic displacement parameters for methyl groups and free refinement of other H atoms . Discrepancies in atomic displacement parameters (Ų) should be addressed using full-matrix least-squares methods .
Q. What spectroscopic techniques are critical for characterizing this compound?
¹H NMR (300 MHz, CDCl₃) is essential for confirming regiochemistry and enantiopurity, with distinct shifts for pyridine protons (δ 8.3–8.8 ppm) and isoindoline methine groups. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition, while IR spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) . For stereochemical analysis, chiral HPLC with polysaccharide-based columns is recommended .
Advanced Research Questions
Q. How can enantioselective reduction of this compound be optimized for high substrate loading?
Directed evolution of alcohol dehydrogenases (ADHs) enhances catalytic efficiency. For example, mutant A85G/I86A ADH achieved a total turnover number (TTN) of 3071 for (4-chlorophenyl)-(pyridin-2-yl)methanone reduction. Double-code saturation mutagenesis (DCSM) at substrate-binding residues improves enantiomeric excess (ee) >99% for challenging ketones . Nonlinear optimization models integrating pH, temperature, and agitation variables further maximize yield .
Q. What computational methods aid in predicting the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) against targets like LANCL2 or 17β-hydroxysteroid dehydrogenase identifies binding modes. For instance, (6-(3,4-dihydroxyphenyl)pyridin-2-yl)methanone showed nanomolar affinity in crystallographic studies (PDB: 6GBT). MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes, with MM-PBSA calculations validating binding free energies .
Q. How are data contradictions resolved in structural studies of this compound analogs?
Discrepancies between experimental and computational geometries are addressed via ab initio DFT optimization (B3LYP/6-311+G(d,p)) followed by Hirshfeld surface analysis. For example, torsional angles in indolizine derivatives (e.g., 1-methoxy-3-(pyridin-2-yl)indolizin-2-yl methanone) showed <5° deviation from SC-XRD data after correction for thermal motion .
Methodological Guidance
Q. What strategies validate the purity of this compound in asymmetric synthesis?
Combine chiral stationary phase HPLC (CSP-HPLC) with circular dichroism (CD) spectroscopy. For example, (S)-enantiomers exhibit Cotton effects at 220–250 nm. Impurity profiling via LC-MS/MS (ESI+ mode) detects byproducts like unreacted pyridinyl ketones .
Q. How are reaction conditions optimized for scale-up synthesis without compromising enantioselectivity?
Use design of experiments (DoE) with response surface methodology (RSM). A central composite design (CCD) identified optimal parameters for Leuconostoc-catalyzed bioreduction: pH 6.0, 29°C, 53 h incubation, achieving 94% yield . Parallel microreactor arrays enable high-throughput screening of solvent systems (e.g., water-miscible ionic liquids).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
